molecular formula C7H13N5 B2975152 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine CAS No. 1250823-11-0

3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2975152
CAS No.: 1250823-11-0
M. Wt: 167.216
InChI Key: CZJWKONMXKVEBV-UHFFFAOYSA-N
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Description

“3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize similar compounds .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

Safety data sheets for related compounds suggest that they may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of new piperidine derivatives and the exploration of their therapeutic applications is an active area of research . Future work may focus on designing new molecules with changes in the structure that support lower propensity to cause side effects .

Mechanism of Action

Target of Action

The primary target of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth.

Mode of Action

The compound interacts with its target, the protein serine/threonine-protein kinase B-raf, and inhibits its activity . This interaction results in changes in the cell growth processes regulated by this protein.

Biochemical Pathways

The compound affects the MAPK/ERK pathway, which is involved in cell growth and proliferation . By inhibiting the protein serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth.

Pharmacokinetics

The piperidine ring is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Result of Action

The inhibition of the protein serine/threonine-protein kinase B-raf by this compound leads to a decrease in cell growth. This can have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

The presence of the amine group in 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine allows for rapid conjugation with carboxyl linkers via peptide coupling reactions . This suggests that this compound could interact with a variety of biomolecules in a similar manner.

Cellular Effects

For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJWKONMXKVEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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